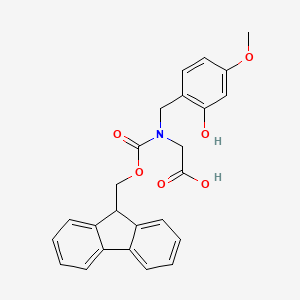

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-hydroxy-4-methoxybenzyl)glycine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6/c1-31-17-11-10-16(23(27)12-17)13-26(14-24(28)29)25(30)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22,27H,13-15H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNQJVQTVYXPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653838 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2-hydroxy-4-methoxyphenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148515-78-0 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2-hydroxy-4-methoxyphenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of Fmoc N Hmb Gly Oh

Synthetic Routes for Fmoc-N(Hmb)-Gly-OH Preparation

The preparation of Fmoc-N(Hmb)-Gly-OH involves two primary steps: the protection of the glycine (B1666218) amino group with the Fmoc (9-fluorenylmethyloxycarbonyl) group and the subsequent derivatization with the Hmb (2-hydroxy-4-methoxybenzyl) group.

The N-Fmoc protection of amino acids is a fundamental step in solid-phase peptide synthesis (SPPS). The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, such as piperidine (B6355638), allowing for the sequential addition of amino acids to a growing peptide chain. scielo.br

A common method for N-Fmoc protection involves reacting the amino acid with an activated 9-fluorenylmethyl carbonate, such as Fmoc-chloride (Fmoc-Cl) or (9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in an aqueous solution. scielo.br The reaction is typically carried out in a mixed solvent system, such as water and sodium bicarbonate, and the temperature is carefully controlled to ensure efficient reaction and minimize side products. Recent advancements have explored more environmentally friendly methods, such as using water as a solvent or employing ultrasound or microwave irradiation to accelerate the reaction. scielo.brrsc.org

Table 1: General Methods for N-Fmoc Protection of Amines and Amino Acids

| Method | Reagents | Conditions | Advantages |

| Conventional Method | Amine/Amino Acid, Fmoc-Cl or Fmoc-OSu, Sodium Bicarbonate, Water | Stirring at controlled temperatures (e.g., 0°C to room temperature) | Well-established and widely used. |

| Ultrasound-Assisted Synthesis | Amine, Fmoc-Cl | Neat conditions, room temperature, sonication | Fast reaction times, high yields, no side products, eco-friendly. scielo.br |

| Aqueous Media Synthesis | Amine, Fmoc-Cl, Water | Stirring at 60°C | Environmentally friendly, avoids toxic organic solvents. rsc.org |

Following N-Fmoc protection, the glycine derivative is further modified by introducing the 2-hydroxy-4-methoxybenzyl (Hmb) group. This group is crucial for preventing interchain hydrogen bonding and subsequent aggregation of the peptide during synthesis. nih.gov The Hmb group is introduced to the nitrogen atom of the Fmoc-protected glycine.

The synthesis of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acid derivatives has been developed as an alternative to using N,O-bisFmoc derivatives, offering higher yields in their preparation. nih.gov The incorporation of the Hmb group onto the Fmoc-glycine backbone results in the final product, Fmoc-N(Hmb)-Gly-OH. This derivative can then be used in SPPS to introduce a protected glycine residue into a peptide sequence, which is particularly useful for synthesizing "difficult sequences" prone to aggregation. rsc.orgresearchgate.net For instance, replacing a standard Fmoc-Gly-OH with Fmoc-N(Hmb)-Gly-OH has been shown to prevent aspartimide formation at susceptible Asp-Gly motifs. researchgate.net

General Procedures for N-Fmoc Protection of Amino Acids

Alternative and Related Hmb/Dmb Protected Amino Acid Derivatives

To address some of the challenges associated with Hmb-protected amino acids, alternative and related derivatives, such as those protected with the 2,4-dimethoxybenzyl (Dmb) group, have been developed.

Fmoc-(Dmb)Gly-OH serves as a valuable alternative to Fmoc-N(Hmb)-Gly-OH. alfa-chemistry.com The Dmb group, similar to the Hmb group, effectively disrupts peptide backbone aggregation during synthesis. peptide.com A key advantage of the Dmb group is that it lacks the reactive hydroxyl functionality present in the Hmb group. peptide.com This prevents a potential side reaction where activated Hmb-amino acids can form cyclic lactones, reducing the yield of the desired peptide. peptide.compeptide.com

However, coupling to the Dmb-protected glycine can be sterically hindered. peptide.compeptide.com To overcome this, Dmb-glycine is often incorporated as a dipeptide unit, which generally results in improved reaction rates and higher yields. peptide.com Both Hmb and Dmb derivatives are most effective when placed within or at the beginning of a hydrophobic sequence and at a sufficient distance from other structure-disrupting residues like proline. peptide.com

Table 2: Comparison of Fmoc-N(Hmb)-Gly-OH and Fmoc-(Dmb)Gly-OH

| Feature | Fmoc-N(Hmb)-Gly-OH | Fmoc-(Dmb)Gly-OH |

| Protecting Group | 2-hydroxy-4-methoxybenzyl (Hmb) | 2,4-dimethoxybenzyl (Dmb) peptide.com |

| Primary Function | Prevents peptide aggregation. cymitquimica.com | Prevents peptide aggregation. alfa-chemistry.com |

| Key Advantage | Hydroxyl group can facilitate coupling via an O→N acyl shift. peptide.com | Avoids formation of cyclic lactone side products. peptide.compeptide.com |

| Potential Drawback | Can form cyclic lactones during coupling. peptide.com | Coupling can be sterically hindered. peptide.compeptide.com |

| Common Incorporation Strategy | As a single amino acid derivative. | Often as a dipeptide to improve coupling efficiency. peptide.com |

N,O-bisFmoc-N-(2-hydroxy-4-methoxybenzyl)amino acid derivatives represent an earlier approach to introducing Hmb backbone protection. rsc.orgnih.gov In these compounds, both the nitrogen and the phenolic oxygen of the Hmb group are protected with Fmoc groups. These derivatives are effective at inhibiting interchain association in solid-phase peptide synthesis. researchgate.netnih.gov However, the synthesis of the mono-Fmoc derivatives, such as Fmoc-N(Hmb)-Gly-OH, has been shown to proceed in higher yields compared to the bis-Fmoc derivatives. nih.gov The coupling yields of both mono- and bis-Fmoc derivatives to a peptide resin are comparable under standard conditions. nih.gov

Comparative Analysis with Fmoc-(Dmb)Gly-OH

Quality Control and Purity Assessment of Fmoc-N(Hmb)-Gly-OH

Ensuring the high purity of Fmoc-N(Hmb)-Gly-OH is critical for its successful application in peptide synthesis. The presence of impurities can lead to side reactions, lower yields, and difficulties in the purification of the final peptide. kilobio.com

The quality of Fmoc-protected amino acids has significantly improved due to industrialization and regulatory oversight, with many standard derivatives now available at >99% purity as determined by High-Performance Liquid Chromatography (RP-HPLC). nih.gov

Common analytical techniques used for quality control and purity assessment include:

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound and detecting any byproducts. kilobio.com A high-purity sample should exhibit a single, sharp peak. kilobio.com

Thin-Layer Chromatography (TLC): A simpler chromatographic technique used to monitor the progress of reactions and for preliminary purity checks.

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and identify any impurities. kilobio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecule, confirming the correct attachment of the Fmoc and Hmb groups.

Karl Fischer Titration: Measures the water content of the sample, which is important as excess moisture can interfere with subsequent reactions. kilobio.com

A Certificate of Analysis (CoA) from the supplier should provide detailed information on the purity and the results of these quality control tests. kilobio.com

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of Fmoc-N(Hmb)-Gly-OH. It is employed to separate the main compound from any impurities that may be present, such as starting materials, by-products from the synthesis, or degradation products. Most commercial suppliers specify a purity of greater than 98% for this compound as determined by HPLC. The strong ultraviolet (UV) absorbance of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes UV detection a highly sensitive method for this analysis. publish.csiro.au

The most common mode of HPLC used for this purpose is reversed-phase HPLC (RP-HPLC). In this method, the stationary phase is nonpolar (e.g., a C18-modified silica), while the mobile phase is a more polar solvent mixture, typically consisting of water and a polar organic solvent like acetonitrile (B52724) (MeCN). wiley-vch.de An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase at a low concentration (e.g., 0.1%) to improve peak shape and resolution. wiley-vch.de

The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. A gradient elution is commonly used, where the proportion of the organic solvent (acetonitrile) in the mobile phase is gradually increased over the course of the analysis. wiley-vch.de This allows for the efficient elution of both more polar and less polar impurities. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. In the context of peptide chemistry, HPLC purity analysis is critical for identifying and quantifying related impurities, which could include by-products from incomplete reactions or side reactions. google.com

Below is a table summarizing typical conditions for the RP-HPLC analysis of Fmoc-protected amino acids like Fmoc-N(Hmb)-Gly-OH.

| Parameter | Condition |

|---|---|

| Instrument | Analytical HPLC System with UV/Vis Detector |

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (MeCN) with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Example: 0% to 85% B over 40 minutes wiley-vch.de |

| Flow Rate | Typically 1.0 mL/min for analytical columns |

| Detection | UV Absorbance at 223 nm wiley-vch.de |

| Temperature | Ambient or controlled (e.g., 25°C) |

Mechanistic Studies of Fmoc N Hmb Gly Oh in Peptide Elongation

Role of Hmb in Disrupting Interchain Hydrogen Bonding

During solid-phase peptide synthesis (SPPS), growing peptide chains can self-associate through the formation of intermolecular hydrogen bonds, leading to aggregation. peptide.comnih.gov This aggregation hinders the efficiency of subsequent coupling and deprotection steps. nih.gov The introduction of the Hmb group onto the backbone amide nitrogen serves as a temporary protecting group that effectively disrupts this interchain hydrogen bonding. nih.govpeptide.comnih.gov By replacing an amide hydrogen with the bulky Hmb group, the potential for hydrogen bond formation at that position is eliminated. peptide.com This disruption of the hydrogen bonding network is a key strategy for preventing the formation of secondary structures and improving the solubility of the growing peptide chain. researchgate.net It is recommended to incorporate an Hmb-protected residue approximately every six to seven residues to effectively disrupt aggregation. peptide.comchempep.com

The aggregation of peptide chains on the solid support often leads to a collapse of the resin beads, a phenomenon indicated by the failure of the peptide-resin to swell properly. peptide.compeptide.com This collapse reduces the accessibility of reagents to the reactive sites on the growing peptide chain, thereby impeding both coupling and deprotection reactions. lsu.edu The disruption of interchain hydrogen bonding by the Hmb group helps to maintain a well-solvated state for the peptide-resin conjugate. rsc.org This improved solvation ensures that the functional sites within the resin matrix remain accessible to the reagents in the surrounding solvent, which is crucial for achieving optimal reaction rates. researchgate.net The swelling of the resin is influenced by both the polymer support itself and the growing peptide chain, with factors like the nature of the amino acids and their protecting groups playing a significant role. nih.gov By preventing aggregation, the Hmb group helps to maintain good swelling properties, which is essential for the efficiency of the synthesis.

A primary cause of aggregation during SPPS is the formation of stable secondary structures, most notably β-sheets, by the protected peptide chains on the solid support. lsu.edu These ordered structures are stabilized by a network of intermolecular hydrogen bonds. The incorporation of Fmoc-N(Hmb)-Gly-OH disrupts the regular hydrogen-bonding patterns required for the formation of these secondary structures. google.com By introducing a non-hydrogen-bonding substituent on the amide backbone, the Hmb group acts as a "structure breaker," akin to proline or other N-alkylated amino acids. peptide.com This prevents the peptide chains from adopting the conformations necessary for aggregation, thereby keeping them in a more disordered and accessible state for subsequent synthetic steps. rsc.org This strategy has proven particularly effective in the synthesis of hydrophobic sequences, such as those found in amyloid and transmembrane peptides, which are notoriously difficult to prepare using conventional methods.

Impact on Peptide-Resin Swelling and Accessibility

Acylation Mechanism of Hmb-Protected Residues

The acylation of the secondary amine of an Hmb-protected residue, such as the glycine (B1666218) in Fmoc-N(Hmb)-Gly-OH, proceeds through a unique mechanism that facilitates the otherwise difficult coupling reaction. peptide.com The steric hindrance introduced by the Hmb group would typically make direct acylation of the nitrogen atom challenging. nih.gov However, the presence of the ortho-hydroxyl group on the benzyl (B1604629) moiety plays a crucial role in mediating the reaction. peptide.com

The acylation of an Hmb-protected amine occurs via a two-step process involving an O→N acyl transfer. nih.gov Initially, the incoming activated amino acid acylates the more accessible and nucleophilic hydroxyl group of the Hmb moiety, forming a phenyl ester intermediate. ub.edu This O-acylated species then undergoes a spontaneous intramolecular rearrangement where the acyl group migrates from the oxygen atom to the adjacent nitrogen atom, forming the desired amide bond. nih.govub.edu This intramolecular acyl transfer is a key feature of the Hmb protecting group, effectively converting a sterically hindered secondary amine into a more reactive site for acylation. nih.govnih.gov This mechanism allows for efficient coupling even with bulky amino acids. acs.org

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | The activated incoming amino acid acylates the hydroxyl group of the Hmb moiety. | Phenyl ester |

| 2 | A spontaneous intramolecular O→N acyl transfer occurs. | Tertiary amide |

Several factors can influence the efficiency of the acylation reaction involving Hmb-protected residues. The rate of the O→N acyl transfer can be slow and variable depending on the specific amino acid residues involved. nih.govrsc.org The steric hindrance of the incoming amino acid is a significant factor, with more demanding residues leading to slower coupling times. acs.org To enhance the rate of the acyl transfer, modifications to the Hmb group have been explored, such as introducing electron-withdrawing groups para to the hydroxyl group. nih.govnih.gov For instance, the 2-hydroxy-4-methoxy-5-(methylsulfinyl)benzyl (Hmsb) and 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) groups have been shown to accelerate the acyl transfer due to the formation of a more activated internal ester. nih.gov The choice of coupling reagents and reaction conditions also plays a crucial role. While standard coupling methods can be used, more powerful reagents like symmetrical anhydrides or acid fluorides in dichloromethane (B109758) (DCM) have been recommended for difficult couplings. du.ac.in Longer coupling times and double coupling may also be necessary to ensure complete reaction.

| Factor | Impact on Acylation Efficiency | Examples/Strategies |

|---|---|---|

| Steric Hindrance of Incoming Amino Acid | Increased hindrance can slow down the coupling reaction. acs.org | Allow for longer coupling times. |

| Hmb Group Modification | Electron-withdrawing groups can accelerate the O→N acyl transfer. nih.govnih.gov | Use of Hmsb or Hmnb derivatives. nih.gov |

| Coupling Reagents | Powerful coupling reagents can improve efficiency for difficult couplings. du.ac.in | Symmetrical anhydrides, acid fluorides, PyBOP®, HATU. |

| Solvent | The choice of solvent can affect resin swelling and reaction kinetics. | DCM, DMF, NMP. |

O→N Acyl Transfer Phenomenon

Cleavage and Deprotection Strategies for the Hmb Group

The Hmb protecting group is designed to be stable throughout the Fmoc-based solid-phase peptide synthesis but readily removable during the final cleavage step. chempep.compeptide.com The standard procedure for removing the Hmb group, along with other acid-labile side-chain protecting groups and cleaving the peptide from the resin, involves treatment with a strong acid, typically trifluoroacetic acid (TFA). peptide.comchempep.com A common cleavage cocktail consists of 95% aqueous TFA. chempep.com

The cleavage of the Hmb group is an acid-catalyzed process. peptide.com It is important to include scavengers in the cleavage cocktail to trap the reactive carbocations generated during the deprotection of the Hmb and other protecting groups. thermofisher.com The addition of approximately 2% triisopropylsilane (B1312306) (TIS) to the cleavage mixture is often recommended. When synthesizing peptides containing tryptophan, it is crucial to use Fmoc-Trp(Boc)-OH, as the cleavage products of the Hmb group can otherwise cause side-chain modification of the unprotected tryptophan.

In some instances, it may be desirable to generate a peptide that retains the Hmb protection for improved solubility and purification. This can be achieved by acylating the hydroxyl group of the Hmb moiety, for example, with acetic anhydride (B1165640). The resulting Ac-Hmb protected peptide exhibits increased acid stability and can be cleaved from the resin with the Hmb group intact. The free peptide can then be regenerated by deacetylation with a base like 20% piperidine (B6355638) in DMF, followed by a final TFA cleavage to remove the Hmb group.

Acid-Mediated Cleavage Conditions

The 2-hydroxy-4-methoxybenzyl (Hmb) group, utilized as a backbone protecting group in solid-phase peptide synthesis (SPPS), is designed to be labile under acidic conditions. nih.govpeptide.com Its removal is typically performed concurrently with the final cleavage of the peptide from the resin support and the deprotection of acid-labile side-chain protecting groups. chempep.compeptide.com The standard reagent for this process is trifluoroacetic acid (TFA). chempep.compeptide.compeptide.comnih.gov

The cleavage mechanism relies on acidolysis, where the protonated Hmb group is released, generating a reactive carbocation that must be neutralized by scavenger molecules present in the cleavage cocktail to prevent side reactions. chempep.com The efficiency and cleanliness of the Hmb group removal are highly dependent on the composition of this cleavage cocktail and the reaction conditions.

Concentrated aqueous TFA (e.g., 95% TFA in water) is a common reagent for the final cleavage step, which also removes the Hmb group. chempep.com However, to mitigate side reactions caused by the reactive species generated during deprotection, various scavenger mixtures are employed. For peptides containing sensitive residues, a widely recommended cocktail is a mixture of TFA, water, and triisopropylsilane (TIS). The addition of TIS is particularly advised when Hmb groups are present to effectively trap the carbocations formed upon cleavage.

In specific cases, such as with the related 2-hydroxy-4-methoxy-5-methylthiobenzyl (Hmsb) group, more complex cleavage cocktails have been utilized, for instance, a mixture of TFA, trimethylsilyl (B98337) bromide (TMSBr), thioanisole, and ethanedithiol. nih.gov While the Hmb group is generally removed during the final TFA cleavage, its O-acetylated form (Ac-Hmb) is resistant to these conditions. This property is sometimes exploited to generate backbone-protected peptides with enhanced solubility, which can be purified and later deprotected.

The following table summarizes various acid-mediated cleavage conditions reported for the removal of benzyl-type backbone protecting groups like Hmb.

| Cleavage Reagent/Cocktail | Components & Ratio | Purpose/Notes | Reference |

|---|---|---|---|

| Standard TFA Cleavage | 95% aqueous TFA | General purpose for final cleavage and Hmb removal. | chempep.com |

| TFA with Silane Scavenger | TFA/H₂O/TIS (95:2.5:2.5) | Recommended for most peptides, especially when Hmb is used, to prevent side reactions. TIS is an effective carbocation scavenger. | |

| Highly Scavenged Mixture | TFA/TMSBr/Thioanisole/Ethanedithiol (1.0:0.05:0.05:0.025) | Used for deprotection of a related sulfoxide-containing backbone protecting group (Hmsb). | nih.gov |

| Very Acid-Sensitive Resin Cleavage | 1-5% TFA in Dichloromethane (DCM) | Used for cleaving peptides from highly acid-labile resins like 2-chlorotrityl (2-CTC) to yield protected fragments; Hmb group would remain intact. | acs.org |

| Non-Acidic Resin Cleavage | Hexafluoroisopropanol (HFIP) in DCM | Used for cleaving protected fragments from resins like 2-CTC without the use of acid, leaving the Hmb group intact. | chempep.comacs.org |

Consideration of Side-Product Formation during Cleavage

The primary concern during the acid-mediated cleavage of the Hmb group is the formation of side-products due to the generation of a reactive 4-methoxybenzyl-type carbocation. chempep.com This electrophilic species can attack nucleophilic amino acid side chains within the peptide sequence, leading to irreversible modification and impurities that can be difficult to separate from the target peptide.

The most susceptible residue to this side reaction is Tryptophan (Trp). Its indole (B1671886) ring is highly nucleophilic and prone to alkylation by the Hmb cation. To prevent this modification, it is strongly recommended to use Tryptophan with its indole nitrogen protected by the acid-stable Boc group (Fmoc-Trp(Boc)-OH) in any synthesis that incorporates Hmb-protected residues. Other sensitive residues that are susceptible to alkylation by carbocations generated during TFA cleavage include Methionine and Cysteine. The inclusion of effective scavengers, such as triisopropylsilane (TIS) or cocktails like Reagent K, in the cleavage mixture is a critical strategy to minimize these alkylation side-products.

Another potential issue is incomplete cleavage of the Hmb group. While generally acid-labile, factors such as steric hindrance within a complex peptide sequence or suboptimal cleavage conditions (e.g., insufficient time, low TFA concentration) could potentially lead to retention of the protecting group. Conversely, the Hmb group can be intentionally rendered TFA-stable via O-acetylation. If acetylation occurs as an unintended side reaction during synthesis, for instance through the use of acetic anhydride for capping, the resulting Ac-Hmb group will not be cleaved under standard TFA treatment, leading to a significant, permanently modified side-product.

The following table details the primary side-products associated with the cleavage of the Hmb group.

| Side-Product | Description | Cause | Prevention Strategy | Reference |

|---|---|---|---|---|

| Alkylated Tryptophan | The Hmb cation attaches to the indole side chain of a Trp residue. | Reaction of the Hmb carbocation generated during acid cleavage with the nucleophilic indole ring. | Use of Fmoc-Trp(Boc)-OH for side-chain protection; inclusion of scavengers like TIS in the cleavage cocktail. | |

| Alkylated Met or Cys | The Hmb cation attaches to the side chain of Methionine or Cysteine residues. | Reaction of the Hmb carbocation with nucleophilic sulfur-containing side chains. | Use of appropriate side-chain protecting groups and effective scavengers (e.g., TIS, EDT) in the cleavage cocktail. | |

| Incomplete Cleavage | The final peptide retains the Hmb backbone protecting group. | Suboptimal cleavage conditions (e.g., insufficient time, low acid concentration). | Ensuring optimized cleavage protocols with sufficient time and appropriate reagent concentrations. | |

| Retained Ac-Hmb Group | The final peptide contains the O-acetylated Hmb group, which is stable to TFA. | Unintentional acetylation of the Hmb hydroxyl group during synthesis, followed by standard TFA cleavage. | Avoidance of reagents like acetic anhydride for capping steps after the introduction of an Hmb-protected residue. |

Applications of Fmoc N Hmb Gly Oh in Challenging Peptide Syntheses

Synthesis of Aggregation-Prone Peptide Sequences

A primary obstacle in SPPS is the tendency of peptide chains to aggregate on the solid support, driven by intermolecular hydrogen bonding that leads to the formation of secondary structures like β-sheets. nih.gov This aggregation can render the N-terminus of the growing peptide inaccessible, hindering both the removal of the Fmoc protecting group and the subsequent coupling of the next amino acid, ultimately leading to low yields and truncated sequences. sigmaaldrich.comluxembourg-bio.com

The Hmb group on the glycine (B1666218) nitrogen disrupts these hydrogen-bonding networks, effectively breaking up the secondary structures that cause aggregation. peptide.com This keeps the peptide chain more solvated and accessible for subsequent chemical reactions. ppke.hu The Hmb protecting group is stable during the synthesis but can be removed during the final trifluoroacetic acid (TFA) cleavage step, regenerating the native peptide backbone.

The synthesis of amyloid β (Aβ) peptides, particularly the Aβ(1-42) fragment associated with Alzheimer's disease, is a classic example of a "difficult sequence" due to its high hydrophobicity and propensity to aggregate. luxembourg-bio.comresearchgate.net Several studies have demonstrated the successful application of Hmb-protected amino acids to overcome these challenges.

In one instance, the attempted manual synthesis of an Aβ peptide analogue (residues 25-35) failed after the addition of Alanine at position 30 due to severe aggregation. chinayyhg.com However, by incorporating an N-(2-hydroxy-4-methoxybenzyl)alanine (Hmb-Ala) at this position, the synthesis could proceed to completion. chinayyhg.com This highlights the effectiveness of the Hmb group in preventing the inter-chain associations that halt the synthesis. chinayyhg.com

Another strategy involves using Fmoc-N(Hmb)-Gly-OH to improve the synthesis of Aβ-derived peptides. luxembourg-bio.com The introduction of the Hmb group at a glycine residue within the sequence helps to reduce the aggregation tendency of the growing peptide chain. luxembourg-bio.com This approach has been shown to be as effective as other methods like the use of pseudoproline dipeptides. luxembourg-bio.com The temporary acetylation of the Hmb group's hydroxyl function can also be advantageous, as it makes the protecting group stable to TFA, allowing for the purification of a less aggregation-prone, protected peptide which can be deprotected later. nih.gov

Transmembrane domains of proteins are rich in hydrophobic amino acids and are notoriously difficult to synthesize using standard SPPS methods due to extreme aggregation. These sequences often contain glycine residues but may lack the serine or threonine residues required for the application of pseudoproline dipeptides, another common anti-aggregation strategy.

The successful use of Fmoc-N(Hmb)-Gly-OH and other Hmb-protected amino acids requires specific strategic considerations.

Placement: For maximum effectiveness, it is recommended to insert an Hmb-protected residue or a similar surrogate approximately every six to seven amino acids within a sequence prone to aggregation, particularly in the absence of naturally occurring structure-breaking residues like proline. peptide.comresearchgate.net

Coupling: Acylating the secondary amine of an Hmb-protected residue can be sterically hindered and slower than coupling to a primary amine. The mechanism involves an initial O-acylation of the Hmb hydroxyl group to form a phenyl ester, followed by a slower, intramolecular O→N acyl transfer to form the desired peptide bond. While the acylation of (Hmb)Gly is generally straightforward with most standard coupling reagents like PyBOP®/DIPEA, HATU, or TBTU/HOBt/DIPEA, coupling to other Hmb-protected amino acids can be more challenging and may require stronger activation methods or longer reaction times.

Dipeptide Strategy: To circumvent the potentially difficult coupling step onto the Hmb-modified secondary amine, pre-formed dipeptide units, such as Fmoc-Xaa-(Hmb)Gly-OH, can be used. This approach introduces two amino acids at once and avoids the challenging acylation step on the solid phase. sigmaaldrich.compeptide.com

| Strategy | Description | Advantages | Considerations |

| Monomer Incorporation | Coupling Fmoc-N(Hmb)-Gly-OH directly onto the peptide chain. | High flexibility in placement within the sequence. | The subsequent coupling of the next amino acid onto the Hmb-Gly secondary amine can be slow and require specific coupling reagents. |

| Dipeptide Incorporation | Using pre-formed dipeptides like Fmoc-Ala-(Hmb)Gly-OH. | Avoids the difficult coupling step to the secondary amine on the resin. sigmaaldrich.com | Limited to the commercial or custom availability of the specific dipeptide needed. |

| Positional Placement | Inserting an Hmb-protected residue every 6-7 amino acids. | Systematically disrupts aggregation throughout the synthesis of a long, difficult sequence. peptide.com | Requires careful planning of the synthesis strategy from the outset. |

| Solvent Choice | Using solvent mixtures like DCM/DMF/NMP. | Can improve solvation of the peptide-resin and enhance reaction kinetics. sigmaaldrich.com | May require optimization for specific sequences and automated synthesizers. |

Case Studies: Transmembrane Peptides

Mitigation of Aspartimide Formation

Another significant side reaction in Fmoc-based SPPS is the formation of aspartimide. This occurs when the peptide backbone contains an aspartic acid (Asp) residue, particularly when it is followed by a small amino acid like glycine (Gly). The piperidine (B6355638) used for Fmoc deprotection can catalyze the cyclization of the Asp side-chain carboxyl group with its own backbone amide nitrogen, forming a five-membered succinimide (B58015) ring, the aspartimide. nih.govsemanticscholar.org This irreversible reaction leads to a mixture of byproducts, including α- and β-aspartyl peptides and piperidide adducts, which are difficult to separate from the target peptide and significantly reduce the final yield. peptide.comnih.gov

The Asp-Gly sequence is exceptionally prone to aspartimide formation. peptide.comnih.gov The use of Fmoc-N(Hmb)-Gly-OH, or more specifically, the pre-formed dipeptide Fmoc-Asp(OtBu)-(Hmb)Gly-OH, offers a robust solution to this problem. avantorsciences.combachem.com

By introducing the Hmb group onto the nitrogen atom of the glycine residue immediately following the aspartic acid, the formation of the cyclic intermediate is sterically hindered and electronically disfavored. The bulky Hmb group on the amide nitrogen prevents the necessary geometry for the cyclization reaction to occur. peptide.com Coupling the entire Fmoc-Asp(OtBu)-(Hmb)Gly-OH dipeptide unit at once ensures that the vulnerable Asp-Gly linkage is never exposed to the basic conditions of Fmoc deprotection in its unprotected state. avantorsciences.combachem.com This strategy has been shown to completely suppress aspartimide formation even in highly susceptible sequences. avantorsciences.combachem.comresearchgate.net

While the Hmb-Gly strategy is highly effective, it is one of several methods developed to combat aspartimide formation. A comparison reveals its relative strengths and weaknesses.

Bulky Side-Chain Protecting Groups for Asp: Using sterically demanding protecting groups on the Asp side chain, such as O-1-adamantyl or β-trialkyl-methyl esters, can reduce aspartimide formation by sterically hindering the cyclization. nih.govresearchgate.net While effective, these bulky monomers can be expensive and may lead to lower coupling efficiency. researchgate.netsemanticscholar.org

Modified Deprotection Conditions: Adding acidic additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can lower its basicity and reduce the rate of aspartimide formation. peptide.comresearchgate.net However, this method often only diminishes the side reaction rather than eliminating it completely and may not be sufficient for very long or sensitive sequences. nih.govresearchgate.net

Pseudoproline Dipeptides: If a serine or threonine is present near the Asp residue, a pseudoproline dipeptide can be incorporated. This introduces a kink in the peptide backbone that disrupts the geometry required for cyclization. peptide.com This is a powerful method, but its use is restricted to sequences containing Ser or Thr at appropriate positions.

Dmb-Glycine Dipeptides: The 2,4-dimethoxybenzyl (Dmb) group is an analogue of Hmb and is used in the same manner, often as an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide. nih.govresearchgate.net Dmb offers similar protection against aspartimide formation. researchgate.netsemanticscholar.org A key difference is that the Dmb group lacks the free hydroxyl of Hmb, which can be an advantage in syntheses requiring post-synthesis modifications like phosphorylation, as it avoids potential side reactions at the hydroxyl site. However, coupling onto Dmb-protected amines can also be difficult. researchgate.net

Effectiveness Comparison in Suppressing Asp-Gly Aspartimide Formation

| Method | Principle | Advantage | Disadvantage |

|---|---|---|---|

| Fmoc-Asp(OtBu)-(Hmb)Gly-OH | Backbone protection on the Gly nitrogen sterically blocks cyclization. peptide.comavantorsciences.com | Complete suppression of aspartimide formation. avantorsciences.combachem.com Also prevents aggregation. | Requires synthesis with a specific dipeptide unit. |

| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Similar to Hmb, backbone protection on Gly blocks cyclization. nih.govresearchgate.net | Complete suppression; lacks reactive hydroxyl group. | Requires dipeptide; coupling difficulties similar to Hmb. researchgate.net |

| Bulky Asp Protecting Groups | Steric hindrance at the Asp side chain slows cyclization. nih.govresearchgate.net | Can be applied without modifying the backbone. | Often incomplete suppression; can lower coupling yields; expensive. researchgate.netsemanticscholar.org |

| Modified Deprotection | Adding an acid (e.g., HOBt) to piperidine reduces basicity. peptide.com | Easy to implement with standard reagents. | Generally reduces but does not eliminate the side reaction. nih.govresearchgate.net |

| Pseudoproline Dipeptides | Induces a backbone "kink" that prevents the correct geometry for cyclization. peptide.com | Highly effective and also prevents aggregation. | Limited to sequences containing appropriately positioned Ser or Thr residues. |

Prevention of Side Reactions in Asp-Gly Motifs

Synthesis of Modified Peptides and Peptidomimetics

The utility of Fmoc-N(Hmb)-Gly-OH extends significantly to the synthesis of modified peptides, including those bearing post-translational modifications (PTMs) and large proteins assembled via chemical ligation techniques. The Hmb group's ability to enhance solubility and prevent aggregation is not only beneficial for standard peptide chains but is also of growing importance for the synthesis and manipulation of these more complex biomolecules. springernature.com

The synthesis of peptides containing PTMs is essential for studying a vast array of biological processes, from cell signaling to gene expression. nih.gov Fmoc-based SPPS is the preferred method for creating such peptides, as its mild deprotection conditions are compatible with many sensitive PTMs, like phosphorylation and glycosylation, which would not survive the harsh hydrofluoric acid (HF) cleavage used in older Boc-based strategies. nih.gov

The Hmb protecting group has proven to be a valuable asset in this context, especially in the synthesis of phosphopeptides. researchgate.net Difficulties in phosphopeptide synthesis often arise from poor solvation and hindered access to functional groups. The introduction of an Hmb group on the peptide backbone perturbs the hydrogen-bonding networks that cause this aggregation, facilitating subsequent modification reactions. researchgate.net For example, the Hmb group has been successfully used as a backbone amide-protecting group to improve the on-resin phosphorylation of serine residues. researchgate.net

However, the compatibility of the Hmb group with phosphorylation protocols is not without its own chemical considerations. The free hydroxyl group on the Hmb moiety itself can be reactive. Therefore, its implementation may require additional steps to temporarily block the Hmb hydroxyl group (for instance, with an Alloc or acetyl group) before the phosphorylation reaction is carried out. This protecting group must then be removed before the final cleavage of the peptide from the resin. researchgate.net An alternative backbone protecting group, N-2,4,6-trimethoxybenzyl (Tmob), which does not have a free hydroxyl group, can sometimes be used to circumvent these extra steps. researchgate.net

The use of an Hmb tag has also been documented in the synthesis of proteins with multiple PTMs, such as a triply phosphorylated segment of the High-Mobility Group A1a (HMGA1a) protein, where it was employed to increase the solubility of a key peptide fragment. semanticscholar.org

Table 1: Application of Hmb Backbone Protection in the Synthesis of Peptides with Post-Translational Modifications

| PTM Type | Role of Hmb Protection | Key Research Finding | Additional Considerations |

| Phosphorylation | Reduces peptide aggregation, increasing the availability of serine residues for on-resin phosphorylation. researchgate.net | Successfully used in the synthesis of phosphopeptides to improve modification efficiency. researchgate.net | The Hmb hydroxyl group may require temporary protection (e.g., with an acetyl group) prior to the phosphorylation step. researchgate.net |

| Multiple Phosphorylations | Increases the solubility of a synthetic peptide fragment bearing multiple phosphorylation sites. semanticscholar.org | Facilitated the total chemical synthesis of HMGA1a protein with a triply phosphorylated acidic tail. semanticscholar.org | Essential for handling and purifying aggregation-prone, highly modified peptide segments. semanticscholar.org |

The total chemical synthesis of proteins is often achieved by assembling smaller, unprotected peptide fragments through a process called native chemical ligation (NCL). nih.gov This powerful technique involves the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine, forming a native amide bond at the ligation site. nih.govresearchgate.net A significant challenge in this approach is the poor solubility and aggregation of the peptide fragments, which can severely hamper the ligation reaction. springernature.com

Backbone protection, particularly using the Hmb group, is a key strategy to overcome this limitation. springernature.com The future of synthetic protein chemistry is envisioned as a combination of NCL and backbone protection. nih.gov The first application of Hmb backbone protection in a ligation context was reported for the synthesis of bovine pancreatic trypsin inhibitor, where it was used on an unprotected peptide thioester fragment. nih.gov

More advanced strategies have been developed to leverage the Hmb group's properties for seamless integration into complex ligation workflows. One such method involves using the Hmb group to temporarily suppress aspartimide formation, a notorious side reaction that can occur at Asp-Gly or Asn-Gly sequences during the base-catalyzed conditions of Fmoc-SPPS and subsequent manipulations. researchgate.netchemrxiv.orgresearchgate.net This is particularly crucial when preparing peptide thioesters using Fmoc-based methods, which may require non-nucleophilic bases that can promote this side reaction. researchgate.net

A sophisticated "switchable" strategy has been developed for ligation-mediated protein synthesis. In this approach, the Hmb group is incorporated into the peptide backbone to prevent aspartimide formation. chemrxiv.org The Hmb group's sensitivity to trifluoroacetic acid (TFA), the reagent used for final cleavage, is "switched off" by acylating its hydroxyl group. This makes the Hmb protection stable throughout the Fmoc-SPPS synthesis and the subsequent NCL reaction. After the full-length protein is assembled, the acyl group is removed, restoring the Hmb group's lability to TFA, allowing for its clean removal to yield the native protein. chemrxiv.org This methodology was successfully demonstrated in the aspartimide-free synthesis of the SUMO-2 protein. chemrxiv.org

Table 2: Use of Hmb Group in Chemical Ligation Strategies

| Ligation Strategy | Protein/Peptide Target | Role of Hmb Group | Key Outcome |

| Native Chemical Ligation (NCL) | Bovine Pancreatic Trypsin Inhibitor | Backbone protection on an unprotected peptide thioester fragment. nih.gov | Demonstrated the feasibility of combining backbone protection with NCL. nih.gov |

| NCL with Aspartimide Suppression | Scorpion Toxin II fragment | Protection of a base-sensitive Asp-Gly sequence during Fmoc-based thioester synthesis. researchgate.net | Controlled aspartimide formation, enabling the synthesis of the required thioester fragment for ligation. researchgate.net |

| Switchable Hmb Protection in NCL | SUMO-2 Protein | Reversible backbone protection to prevent aspartimide formation during synthesis and ligation. chemrxiv.org | Achieved the complete, aspartimide-free synthesis of the target protein. chemrxiv.org |

| Ser/Thr Ligation | HMGA1a Protein | Removable tag to improve the solubility of a hydrophobic peptide fragment. semanticscholar.org | Enabled the successful synthesis and ligation of an aggregation-prone fragment. semanticscholar.org |

Future Directions and Advancements in Fmoc N Hmb Gly Oh Research

Development of Novel Hmb-Glycine Analogs with Enhanced Properties

The success of the Hmb group has spurred the development of analogs designed to offer improved characteristics, such as enhanced stability or more favorable acylation kinetics. The goal is to create a more versatile toolkit of backbone protecting groups suitable for different peptide synthesis strategies and sequences.

Research into related structures has yielded several promising analogs. For instance, the N-(2-hydroxybenzyl) group (Hbz) was developed as an equivalent backbone protector for Boc/benzyl (B1604629) (Bzl) SPPS strategies, exhibiting greater stability to the repeated trifluoroacetic acid (TFA) treatments required in that methodology. ub.edu Another analog, the 2,4-dimethoxybenzyl (Dmb) group, is also used in commercially available building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH to prevent aspartimide formation. nih.govresearchgate.netresearchgate.net

More recent studies have explored modifications to the hydroxybenzyl moiety to further optimize performance. In a comparative study, the 2-hydroxy-5-nitrobenzyl (Hnb) group demonstrated superior N-acylation yields compared to the standard Hmb group under mild coupling conditions. nih.gov This highlights a key area of development: tuning the electronic properties of the benzyl group to facilitate the critical O-to-N acyl shift, which can accelerate the otherwise sluggish acylation of the Hmb-protected secondary amine. nih.govresearchgate.net

| Analog Group | Key Structural Feature | Enhanced Property / Observation | Primary Application Context |

|---|---|---|---|

| Hmb (2-hydroxy-4-methoxybenzyl) | Methoxy (B1213986) group at C4 | Disrupts interchain aggregation; moderate acylation assistance. acs.orgnih.gov | Standard Fmoc/tBu SPPS of difficult sequences. acs.org |

| Dmb (2,4-dimethoxybenzyl) | Two methoxy groups (C2, C4) | Used in dipeptide building blocks to prevent aspartimide formation. nih.gov | Fmoc/tBu SPPS, particularly for Asp-Gly sequences. nih.gov |

| Hnb (2-hydroxy-5-nitrobenzyl) | Nitro group at C5 | Quantitative N-acylation yields; superior acyl transfer efficiency. nih.govresearchgate.net | Automated synthesis of crypto-thioesters for NCL. nih.gov |

| Hbz (2-hydroxybenzyl) | Unsubstituted hydroxybenzyl | Enhanced acid stability compared to Hmb. ub.edu | Boc/Bzl SPPS strategies requiring resistance to repeated TFA treatment. ub.edu |

Integration of Fmoc-N(Hmb)-Gly-OH in Automated Peptide Synthesis

The integration of Fmoc-N(Hmb)-Gly-OH into automated SPPS protocols is crucial for its widespread adoption. researchgate.net While beneficial, its use presents unique challenges that necessitate the optimization of standard automated synthesis cycles. nih.gov

Two critical steps require optimization when using Hmb-protected residues in automated synthesis: the Fmoc deprotection of the Hmb-amino acid itself and the subsequent acylation of the newly formed secondary amine. researchgate.netdu.ac.in The Fmoc removal from an N-(Hmb)-Gly residue can be more difficult than for standard amino acids. To address this, more reactive deprotection solutions, such as 1% 1,8-Diazabicycloundec-7-ene (DBU) in DMF, have been employed in place of the standard 20-30% piperidine (B6355638) in DMF, requiring careful monitoring to ensure complete removal. researchgate.net

The acylation step onto the Hmb-protected secondary amine is notoriously slow due to steric hindrance. nih.govnottingham.ac.uk To achieve optimal yields, automated protocols must incorporate more powerful coupling methods. The use of pre-formed symmetric anhydrides or acid fluorides in dichloromethane (B109758) (DCM) is often recommended over standard coupling reagents. nih.govdu.ac.in An alternative strategy to circumvent the difficult on-resin acylation is the use of pre-synthesized Fmoc-AA₂-N(Hmb)-AA₁-OH dipeptides, though their incorporation can also be slow. ub.edu

| Synthetic Step | Challenge | Optimized Protocol / Reagent | Rationale |

|---|---|---|---|

| Fmoc Deprotection | Incomplete removal of Fmoc group from Hmb-residue with standard reagents. | Use of 1% DBU in DMF. researchgate.net | DBU is a stronger, more reactive base than piperidine, ensuring complete deprotection. researchgate.net |

| N-Acylation of Hmb-Amine | Slow coupling onto the sterically hindered secondary amine. nih.gov | Use of Fmoc-amino acid symmetric anhydrides or acid fluorides in DCM. nih.govdu.ac.in | These highly reactive acylating species overcome the steric hindrance for more efficient coupling. du.ac.in |

| N-Acylation of Hmb-Amine | Slow coupling and potential for side reactions. ub.edu | Introduction as a pre-formed Fmoc-dipeptide unit, e.g., Fmoc-Xaa-N(Hmb)-Gly-OH. ub.edu | Avoids the difficult on-resin acylation step, though the bulky dipeptide may couple slowly. ub.edu |

Optimization of Automated Introduction Protocols

Expanding Applications in Complex Biomolecule Synthesis

The primary application of Fmoc-N(Hmb)-Gly-OH has been to enable the synthesis of "difficult" peptides, such as the β-amyloid peptides, by disrupting aggregation. luxembourg-bio.com However, its utility is expanding to other areas of complex biomolecule synthesis. The prevention of aspartimide formation at Asp-Gly and related sequences is a crucial application that has facilitated the synthesis of biologically active peptides where this motif is present. researchgate.netresearchgate.net

Future applications are likely to leverage the Hmb group in the convergent synthesis of proteins via native chemical ligation (NCL). Related N-(2-hydroxybenzyl) devices are being developed as crypto-thioesters, which can be assembled automatically on a solid support and then activated for NCL. nih.govresearchgate.net This points to a future where Hmb-like structures are integral not just to peptide synthesis, but to the assembly of entire protein domains. Furthermore, the backbone-protection strategy has been applied to the synthesis of depsipeptides and complex cyclic structures, showcasing its versatility. luxembourg-bio.com

Computational Studies on Fmoc-N(Hmb)-Gly-OH Conformational Effects and Reactivity

While experimental data has clearly demonstrated the benefits of Hmb protection, detailed computational studies on the conformational effects and reactivity of Fmoc-N(Hmb)-Gly-OH are an emerging area of research. Such studies are critical for a fundamental understanding of how the Hmb group disrupts aggregation and influences peptide structure.

Future computational research will likely focus on:

Conformational Analysis: Modeling the preferred dihedral angles of the Hmb-modified peptide backbone to understand how it physically disrupts the formation of β-sheet secondary structures, which are responsible for aggregation.

Solvation and Hydrogen Bonding: Simulating the interaction of the Hmb-modified peptide with solvent molecules to determine if it enhances solvation of the growing peptide chain, thereby keeping it accessible for subsequent reactions.

Reactivity Modeling: Investigating the transition state of the intramolecular O-to-N acyl shift to guide the rational design of new Hmb analogs with faster acylation kinetics. A computational study on a related N-(2-hydroxybenzyl)cysteine device predicted a low energy cost for a key proton transfer step, demonstrating the power of this approach. researchgate.net

These theoretical insights will be invaluable for predicting which sequences would benefit most from Hmb protection and for designing the next generation of backbone-protecting groups with even greater efficacy.

Q & A

Q. Storage conditions :

| Form | Temperature | Shelf Life | Source |

|---|---|---|---|

| Powder | -20°C | 3 years | |

| Solution | -80°C | 6 months | |

| Handling : |

- Use anhydrous solvents (e.g., DMSO) to prepare stock solutions.

- Avoid repeated freeze-thaw cycles; aliquot solutions for single-use .

What experimental strategies optimize coupling efficiency when using Hmb-protected glycine?

- Coupling agents : Replace HBTU with HATU for enhanced activation, especially with sterically hindered residues .

- Reaction time : Extend coupling times (e.g., 2–4 hours) to account for reduced reactivity due to Hmb’s bulkiness .

- Pseudoprolines : Incorporate residues like Fmoc-Leu-Ser(ΨMe,Mepro)-OH to disrupt aggregation during chain elongation .

How can researchers confirm the removal of the Hmb group during TFA cleavage?

- Analytical methods :

- HPLC : Monitor cleavage by observing a shift in retention time post-TFA treatment.

- Mass spectrometry (MS) : Verify the absence of Hmb’s molecular weight (136.15 g/mol) in the final peptide .

How does Hmb incorporation affect peptide solubility during SPPS?

Hmb disrupts intermolecular hydrogen bonding, reducing β-sheet aggregation. This is particularly beneficial for hydrophobic or repetitive sequences (e.g., amyloidogenic peptides). Solubility improvements are confirmed via:

What are the stability limitations of Hmb under basic conditions?

While Hmb resists piperidine-induced cleavage, prolonged exposure to strong bases (e.g., DBU) may partially degrade the group. Mitigation strategies include:

- Shorter deprotection cycles (e.g., 5–10 minutes with piperidine).

- Alternative protecting groups : Use Dmb (2,4-dimethoxybenzyl) for sequences requiring extended base treatment .

Where should Hmb-protected glycine be strategically placed in peptide sequences?

- Asp-Gly motifs : Insert Hmb at Asp-X-Gly positions to block aspartimide formation.

- Aggregation-prone regions : Place Hmb every 5–10 residues in hydrophobic segments (e.g., prion peptides) .

How can premature cleavage of Hmb during synthesis be prevented?

- O-Acetylation : Treat the resin with acetic anhydride after coupling to stabilize the Hmb group against acidolysis .

What troubleshooting steps address low coupling yields with Hmb-protected residues?

- Optimize solvent systems : Use DMF/DCM mixtures (1:1) to enhance resin swelling.

- Double couplings : Repeat coupling steps with fresh reagents.

- Monitor by Kaiser test : Ensure complete deprotection before proceeding .

Are there cost-effective alternatives to Hmb for preventing aspartimide formation?

- Dmb protection : Fmoc-(Dmb)Gly-OH offers similar aspartimide prevention at lower cost but may require adjusted coupling conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.